molecular formula C19H18N2O2 B2415493 (E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide CAS No. 946360-58-3

(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide

Cat. No.: B2415493
CAS No.: 946360-58-3
M. Wt: 306.365
InChI Key: NGHHVYMEFAQFCP-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide is a synthetic acrylamide derivative designed for research applications in neuroscience and pharmacology. While this specific compound is novel, its core structure is closely related to a class of compounds known to act as Positive Allosteric Modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Research on these structural analogs has shown promise in modulating cholinergic signaling, a key pathway involved in cognitive function and neuropsychiatric conditions . Compounds within this chemical family have been investigated in preclinical models for their potential to reverse schizophrenia-like cognitive and social deficits, as well as for producing anxiolytic-like activity . The mechanism of action is believed to involve enhancing the channel activity of the α7 nAChR without directly activating it, thereby potentiating the receptor's response to its natural agonist, acetylcholine . The quinolin-4-yl moiety in its structure is a pharmacophore found in various biologically active molecules, suggesting potential for targeted interaction with neuronal receptors . This product is intended for biochemical research and in vitro studies only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-9-13(2)19-16(10-12)17(11-14(3)20-19)21-18(22)7-6-15-5-4-8-23-15/h4-11H,1-3H3,(H,20,21,22)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHHVYMEFAQFCP-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C=CC3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)/C=C/C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide typically involves the following steps:

    Formation of the acrylamide group: This can be achieved by reacting acryloyl chloride with an amine precursor.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.

    Attachment of the quinoline moiety: The quinoline group can be attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furanones or quinoline N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and quinoline moieties could play a role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(quinolin-4-yl)acrylamide: Lacks the trimethyl groups on the quinoline ring.

    (E)-3-(furan-2-yl)-N-(2,6-dimethylquinolin-4-yl)acrylamide: Has fewer methyl groups on the quinoline ring.

Uniqueness

(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide is unique due to the presence of the trimethyl groups on the quinoline ring, which may influence its chemical reactivity and biological activity.

Biological Activity

(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide is a compound that has attracted interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a quinoline moiety with three methyl substitutions, which may contribute to its biological activity. The structural formula can be represented as follows:

C17H18N2O\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}

Antimicrobial Activity

Research indicates that derivatives of quinoline and furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways within the pathogens .

Table 1: Summary of Antimicrobial Activity

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialGram-positive and Gram-negative bacteria
N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamideAntifungalVarious fungi strains

Anticancer Potential

The anticancer potential of furan and quinoline derivatives has been explored extensively. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and cell cycle arrest. For example, studies have demonstrated that these compounds can target specific signaling pathways involved in tumor growth .

Case Study: Anticancer Activity

A study investigated the effects of quinoline derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability at micromolar concentrations, suggesting their potential as chemotherapeutic agents .

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Interaction with Receptors : Similar furan derivatives have been identified as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which play a role in neuroprotection and cognitive function .
  • Enzyme Inhibition : Compounds in this class may inhibit enzymes critical for cellular metabolism in pathogens or cancer cells.

Q & A

Q. Example optimization data :

ConditionYield (%)Purity (%)Source
DMF, 0°C, EDCI65–70≥98
THF, RT, DCC50–5590–95

What methodologies are used to evaluate its biological activity (e.g., anticancer, antioxidant)?

Q. Advanced

  • In vitro antiproliferative assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (1–100 µM) .
  • Antioxidant testing : Nitric oxide scavenging assays using Griess reagent to quantify inhibition of nitrite formation .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining to assess cell death mechanisms .

Key considerations : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays (e.g., ROS detection) .

How should researchers address contradictions in biological activity data?

Advanced
Contradictions may arise from:

  • Assay variability : Differences in cell culture conditions (e.g., serum concentration, incubation time).
  • Compound stability : Degradation in DMSO stock solutions over time.
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. Mitigation :

  • Replicate experiments across independent labs.
  • Perform dose-response curves (IC₅₀ calculations) and validate with structural analogs .

What computational approaches predict binding modes or toxicity?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with quinoline-binding targets (e.g., kinases) .
  • ADMET prediction : Tools like SwissADME assess bioavailability, CYP450 inhibition, and hERG cardiotoxicity .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .

How can byproduct formation during synthesis be minimized?

Q. Advanced

  • Additives : Phenolic compounds (e.g., hydroxytyrosol) inhibit acrylamide side reactions by scavenging free radicals .
  • Temperature control : Maintain reaction temperatures below 50°C to prevent thermal degradation .
  • Real-time monitoring : Use HPLC or TLC to track reaction progress and halt at optimal conversion .

What are the stability profiles under varying storage conditions?

Q. Basic

  • Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent hydrolysis .
  • Degradation markers : Monitor via HPLC for peaks corresponding to hydrolyzed quinoline or furan derivatives .

How does structural modification alter bioactivity?

Q. Advanced

  • Quinoline substitutions : Introducing electron-withdrawing groups (e.g., -NO₂) enhances antiproliferative activity but may increase toxicity .
  • Furan vs. phenyl analogs : Furan derivatives show higher solubility but lower metabolic stability compared to aryl counterparts .

Case study : Replacing furan with 4-fluorophenyl increased IC₅₀ against MCF-7 cells by 40% .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
  • Waste disposal : Incinerate at ≥1000°C to prevent environmental release .

How can researchers validate endogenous acrylamide interference in toxicity studies?

Q. Advanced

  • Background correction : Quantify endogenous acrylamide in cell lysates using LC-MS/MS and subtract from experimental readings .
  • Isotope labeling : Synthesize ¹³C-labeled analogs to distinguish exogenous vs. endogenous sources in mass spectrometry .

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